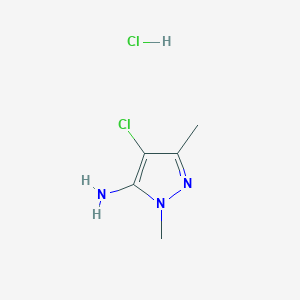

4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Wirkmechanismus

Target of Action

The primary targets of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride are the parasites causing leishmaniasis and malaria . This compound has shown potent antileishmanial and antimalarial activities . The compound interacts with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

This compound: interacts with its targets through a molecular docking mechanism . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . The compound’s interaction with its targets likely affects the biochemical pathways of the parasites, leading to their death .

Result of Action

The result of the action of This compound is the inhibition of the growth of the parasites causing leishmaniasis and malaria . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with ammonia or an amine source in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-supported catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Recent studies have identified pyrazoleamide compounds, which include derivatives of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, as potent antimalarials. These compounds target Na+ homeostasis in Plasmodium falciparum, the parasite responsible for malaria. In vivo studies demonstrated that specific pyrazoleamide derivatives exhibited effective dose levels for reducing parasitemia significantly. For instance, compound PA21A092 showed an effective dose for 90% parasitemia reduction (ED90) of 2.5 mg/kg in mouse models infected with P. falciparum .

1.2 Anticancer Potential

The compound has also been explored for its anticancer properties. Pyrazolo[3,4-d]pyrimidines, which can be synthesized from derivatives like this compound, have shown promising antibacterial and anticancer activities. The synthesis of these derivatives allows for the exploration of their pharmacological properties .

Agricultural Applications

2.1 Pesticidal Properties

This compound is being investigated for its potential as a pesticide. Research indicates that pyrazole derivatives can exhibit significant activity against various pests and plant pathogens. For example, compounds derived from pyrazole structures have shown effectiveness against rice blast disease, a major threat to rice crops .

Table 1: Summary of Pesticidal Efficacy

| Compound Name | Target Pest/Pathogen | Effective Dose (ED80) | Reference |

|---|---|---|---|

| 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | Rice blast fungus | 0.5 mg/kg | |

| This compound | Various agricultural pests | Not specified |

Synthetic Pathways

3.1 Synthesis Methods

The synthesis of this compound involves several chemical reactions including halogenation and reduction processes. A notable method includes the reductive chlorination of 4-nitropyrazole using palladium or platinum catalysts under controlled conditions to yield high selectivity for the desired compound .

Table 2: Synthesis Conditions and Yields

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Reduction of 4-nitropyrazole | Ethanol, HCl, Pd/C catalyst | 68% |

| Chlorination Process | Hydrogen atmosphere, Pt/C catalyst | >95% |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-dimethylpyrazole: Lacks the chlorine substituent, leading to different reactivity and applications.

4-chloro-1,3-dimethyl-1H-pyrazole: Similar structure but without the amine group, affecting its chemical behavior and uses.

1,3-dimethyl-5-aminopyrazole: Lacks the chlorine substituent, resulting in different properties and applications.

Uniqueness

4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both chlorine and amine groups, which confer distinct reactivity and potential for diverse applications in various fields .

Biologische Aktivität

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a thorough examination of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C5H7ClN4 with a molecular weight of 162.59 g/mol. The presence of the chloro and dimethyl groups significantly influences its biological activity.

Research indicates that this compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain kinases involved in cellular signaling pathways, which is crucial for cancer progression and other diseases .

- Modulation of Ion Channels : Its interaction with ion channels has been linked to alterations in cellular homeostasis, particularly in malaria parasites, disrupting sodium regulation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate it effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Antiparasitic Effects

The compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. It disrupts sodium homeostasis within the parasite, leading to cell death. In vivo studies demonstrated effective dose levels for parasitemia reduction .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antiparasitic | Effective against P. falciparum | |

| Kinase Inhibition | Potent inhibitor affecting cancer cell signaling |

Case Study 1: Antimalarial Efficacy

A study assessed the efficacy of this compound in a murine model infected with P. falciparum. The results indicated an effective dose (ED90) of 2.5 mg/kg, showcasing its potential as a therapeutic agent against malaria .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor growth. The results demonstrated that it could significantly reduce kinase activity in vitro, suggesting its potential application in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility and favorable absorption characteristics. Its stability in biological systems was assessed through various models, showing promising results for further development .

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXJMKACGRVWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.